2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]acetic acid hydrochloride
Description
Properties
IUPAC Name |
2-[(2-methyl-1,3-thiazol-4-yl)methoxy]acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S.ClH/c1-5-8-6(4-12-5)2-11-3-7(9)10;/h4H,2-3H2,1H3,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKINNXBTJMOHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)COCC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]acetic acid hydrochloride typically involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with methoxyacetic acid under specific conditions. Industrial production methods may include the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]acetic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the activation or inhibition of biochemical pathways. This interaction can result in various physiological effects, depending on the specific target .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Research Findings and Functional Insights
Impact of Substituents on Bioactivity: The 2-methyl group on the thiazole ring (target compound) likely enhances metabolic stability compared to unsubstituted analogs like 2-(1,3-thiazol-4-yl)acetic acid hydrochloride . Methyl groups are known to reduce oxidative metabolism in hepatic systems. Amino-substituted thiazoles (e.g., Methyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride ) exhibit increased hydrogen-bonding capacity, which can improve target engagement in enzymes or receptors. This is critical in antimicrobial agents where binding to bacterial proteins is essential.
Role of Functional Groups in Solubility and Reactivity: Hydrochloride salts (common in all listed compounds) improve aqueous solubility, facilitating formulation in biological assays . Ester derivatives (e.g., Methyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate hydrochloride ) are often used as prodrugs, hydrolyzing in vivo to active carboxylic acids. This strategy can enhance oral bioavailability.
Synthetic Pathways: highlights a general route for synthesizing thiazole-acetic acid derivatives, involving esterification (e.g., methanol) followed by functionalization of the thiazole ring . Similar methods may apply to the target compound.
Pharmacological Potential: Compounds like 3-chloro-5-methoxy-4-[(2-methylthiazolyl)methoxy]benzoic acid demonstrate how aromatic extensions (e.g., benzoic acid) can modulate selectivity for targets such as cyclooxygenase enzymes.
Challenges and Limitations
- Stereochemical Considerations: None of the evidence addresses stereochemistry, though thiazole derivatives can exhibit chirality at substituted positions (e.g., amino groups ).
Biological Activity
2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]acetic acid hydrochloride is a compound of significant interest in pharmaceutical research due to its unique structural features and potential biological activities. The compound is characterized by a thiazole ring, a methoxy group, and an acetic acid moiety, which contribute to its solubility and biological efficacy. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H14ClN2O3S, with a molecular weight of approximately 300.78 g/mol. The compound is typically encountered as a hydrochloride salt, enhancing its solubility in aqueous environments, which is crucial for biological applications.
Research indicates that compounds containing thiazole rings often exhibit antimicrobial, antifungal, and anticancer properties. Preliminary studies on this compound suggest that it may inhibit specific bacterial strains and demonstrate cytotoxic effects against various cancer cell lines. The mechanisms of action are believed to involve interference with metabolic pathways and disruption of cellular processes .
Antimicrobial Activity
The thiazole moiety is known for its ability to exhibit antimicrobial properties. Studies have shown that this compound can inhibit the growth of certain bacterial strains. This activity may be attributed to the compound's ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic functions .
Anticancer Activity
The compound has shown promising results in cytotoxicity assays against various cancer cell lines. For instance, it has been reported to induce apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of Bcl-2 family proteins. The structure–activity relationship (SAR) analysis suggests that modifications in the thiazole ring can enhance its anticancer efficacy .
Cytotoxicity Assays
In a study evaluating the cytotoxic effects of various thiazole derivatives, this compound exhibited significant activity against human glioblastoma U251 cells and human melanoma WM793 cells. The IC50 values obtained were comparable to established chemotherapeutic agents like doxorubicin, indicating its potential as an anticancer agent .
Mechanistic Studies
Further mechanistic studies utilizing molecular dynamics simulations revealed that the compound interacts with key proteins involved in cell cycle regulation and apoptosis. These interactions were primarily through hydrophobic contacts and limited hydrogen bonding, suggesting a complex mechanism of action that warrants further investigation .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique features of this compound relative to other thiazole-containing compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| 2-Methylthiazole | C4H5NS | Basic thiazole structure; used in flavoring and fragrance |
| Thiamine (Vitamin B1) | C12H17N4OS | Contains a thiazole ring; essential vitamin |
| 2-Amino-5-methylthiazole | C5H7N3S | Exhibits antibacterial properties; used in pharmaceuticals |
The uniqueness of this compound lies in its combination of functional groups that enhance solubility and broaden its biological activity compared to other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
